

# JNJ-28330835: Application Notes and Protocols for Preclinical Research

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## Compound of Interest

Compound Name: **JNJ-28330835**

Cat. No.: **B1673012**

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## Introduction

**JNJ-28330835** is a potent and selective, non-steroidal androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on muscle and bone with minimal impact on prostatic tissues in preclinical models.<sup>[1]</sup> As a SARM, **JNJ-28330835** exhibits tissue-selective agonist and antagonist activity on the androgen receptor (AR), making it a valuable tool for research in areas such as muscle wasting diseases, osteoporosis, and andropause.<sup>[1]</sup> These application notes provide an overview of the key characteristics of **JNJ-28330835** and detailed protocols for its use in in vitro and in vivo research settings.

## Physicochemical Properties

Property	Value
Molecular Formula	C <sub>14</sub> H <sub>10</sub> F <sub>6</sub> N <sub>4</sub> O
Molecular Weight	364.25 g/mol
CAS Number	888072-47-7
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol

## Mechanism of Action

**JNJ-28330835** functions as a ligand for the androgen receptor. Upon binding, it induces a conformational change in the receptor, leading to the recruitment of co-regulatory proteins and subsequent modulation of androgen-responsive gene transcription. This interaction is tissue-specific, resulting in agonistic effects in anabolic tissues like muscle and bone, while exhibiting partial agonist or antagonist effects in androgenic tissues such as the prostate.

```
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**Figure 1:** Simplified signaling pathway of **JNJ-28330835**.

## In Vitro Applications

### Androgen Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of **JNJ-28330835** to the androgen receptor.

## Experimental Protocol:

- Receptor Source: Prepare cytosol from the ventral prostate of male Sprague-Dawley rats as a source of androgen receptors.
- Radioligand: Use a high-affinity synthetic androgen, such as [<sup>3</sup>H]-R1881 (Metribolone), as the radioligand.
- Competitive Binding:
  - Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled **JNJ-28330835** and the receptor preparation.
  - Incubations are typically carried out in a buffer containing protease inhibitors at 4°C for 16-18 hours to reach equilibrium.
- Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.
- Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
- Data Analysis:
  - Generate a competition curve by plotting the percentage of specific binding of the radioligand against the logarithm of the **JNJ-28330835** concentration.
  - Calculate the IC<sub>50</sub> value (the concentration of **JNJ-28330835** that inhibits 50% of the specific binding of the radioligand).
  - Determine the Ki value using the Cheng-Prusoff equation:  $Ki = IC_{50} / (1 + [L]/Kd)$ , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

```
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start -> prepare\_reagents; prepare\_reagents -> incubation; incubation -> separation; separation -> quantification; quantification -> analysis; analysis -> end; }

**Figure 2:** Workflow for the Androgen Receptor Binding Assay.

## Transcriptional Activation Assay

This cell-based assay measures the ability of **JNJ-28330835** to activate androgen receptor-mediated gene transcription.

### Experimental Protocol:

- **Cell Line:** Use a suitable mammalian cell line, such as CV-1 or HEK293, that is co-transfected with two plasmids:
  - An expression vector for the human androgen receptor.
  - A reporter plasmid containing a luciferase or β-galactosidase gene under the control of an androgen-responsive promoter (e.g., MMTV).
- **Cell Culture and Treatment:**
  - Plate the transfected cells in a multi-well format.
  - After allowing the cells to attach, treat them with a range of concentrations of **JNJ-28330835**. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dihydrotestosterone, DHT).
  - Incubate the cells for 24-48 hours.

- Reporter Gene Assay:
  - Lyse the cells and measure the activity of the reporter enzyme (luciferase or  $\beta$ -galactosidase) according to the manufacturer's instructions.
- Data Analysis:
  - Normalize the reporter activity to the total protein concentration in each well.
  - Plot the normalized reporter activity against the logarithm of the **JNJ-28330835** concentration to generate a dose-response curve.
  - Calculate the EC50 value, which is the concentration of **JNJ-28330835** that produces 50% of the maximal response.

## In Vivo Applications

### Hershberger Assay in Orchidectomized Rats

The Hershberger assay is a standardized in vivo method to assess the androgenic and anti-androgenic properties of a compound. The following protocol is adapted for evaluating the SARM activity of **JNJ-28330835**.[\[2\]](#)

#### Experimental Protocol:

- Animal Model: Use immature, castrated (orchidectomized) male Sprague-Dawley rats. Castration is typically performed at 42 days of age, followed by a 7-day recovery period to allow for the regression of androgen-dependent tissues.
- Dosing:
  - Administer **JNJ-28330835** daily for 10 consecutive days via oral gavage or subcutaneous injection.
  - Prepare **JNJ-28330835** in a suitable vehicle, such as corn oil or a solution of 0.5% methylcellulose.

- Include a vehicle control group and a positive control group treated with testosterone propionate (TP).
- Tissue Collection: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the following androgen-dependent tissues:
  - Ventral prostate
  - Seminal vesicles (with coagulating glands)
  - Levator ani muscle
  - Glans penis
  - Cowper's glands
- Tissue Weight Measurement: Record the wet weight of each dissected tissue.
- Data Analysis:
  - Compare the weights of the androgen-dependent tissues in the **JNJ-28330835**-treated groups to both the vehicle control and the TP-treated groups.
  - A significant increase in the weight of the levator ani muscle with a proportionally smaller increase in the weights of the ventral prostate and seminal vesicles is indicative of SARM activity.

```
graph TD; start([Start]) --> castration([Castration]); castration --> orchidectomize([Orchidectomize Immature Male Rats<br>(Day 42)]); orchidectomize --> recovery([7-Day Recovery Period]); recovery --> dosing([Daily Dosing for 10 Days<br>(Vehicle, TP, JNJ-28330835)]); dosing --> euthanasia([Euthanize 24h After Last Dose]); euthanasia --> dissection([Dissect Androgen-Dependent Tissues]); dissection --> weighing([Record Wet Tissue Weights]); weighing --> analysis([Statistical Analysis of Tissue Weights]); analysis --> end([End]);
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start -> castration; castration -> recovery; recovery -> dosing; dosing -> euthanasia; euthanasia -> dissection; dissection -> weighing; weighing -> analysis; analysis -> end; }

**Figure 3:** Workflow for the Hershberger Assay.

## Quantitative Data Summary

The following table summarizes the reported in vivo effects of **JNJ-28330835** in rat models.

Parameter	Model	Dosage	Result	Reference
Levator Ani Muscle Growth	Orchidectomized Rats	10 mg/kg	Maximal stimulation of muscle growth	[1]
Prostate Weight	Intact Rats	10 mg/kg	30% reduction in prostate weight	[1]
Lean Body Mass	Orchidectomized Rats	Not specified	Prevented half of the loss of lean body mass	[1]
Lean Body Mass	Aged Orchidectomized Rats	Not specified	Restored about 30% of lost lean mass	[1]

## Supplier Information

**JNJ-28330835** for research purposes can be obtained from various chemical suppliers. It is recommended to request a certificate of analysis to ensure the purity and identity of the compound. Potential suppliers include:

- MyBioSource.com
- MedKoo Biosciences
- BioCat
- TargetMol

Please note that availability and pricing may vary. This product is intended for research use only and is not for human or veterinary use.

## Safety Precautions

Standard laboratory safety precautions should be followed when handling **JNJ-28330835**. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

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## References

- 1. A selective androgen receptor modulator with minimal prostate hypertrophic activity enhances lean body mass in male rats and stimulates sexual behavior in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oecd.org [oecd.org]
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